N'-(6-methyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide
Beschreibung
Eigenschaften
IUPAC Name |
N'-(6-methyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-13-4-9-16-17(12-13)27-19(20-16)22-21-18(24)14-5-7-15(8-6-14)28(25,26)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUGEYWRKVDIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N'-(6-methyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazoles and hydrazides. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a benzothiazole moiety, which is known for its diverse biological activities. The presence of a pyrrolidine sulfonyl group enhances its pharmacological potential, making it a candidate for further research in therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with hydrazines under controlled conditions. Key factors such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Various synthetic routes have been explored to achieve this compound, emphasizing its versatility in organic synthesis .
Antitumor Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, research on related compounds has shown significant inhibition of proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay demonstrated that certain benzothiazole derivatives could effectively reduce cell viability by promoting apoptosis and disrupting the cell cycle .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
| 4i | HOP-92 | 1.5 | Apoptosis induction |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies utilizing mouse monocyte macrophages (RAW264.7) assessed the expression levels of inflammatory markers such as IL-6 and TNF-α using ELISA. Results indicated that this compound significantly reduced the levels of these cytokines, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
Benzothiazole derivatives are recognized for their antimicrobial properties. Preliminary assessments suggest that this compound may exhibit activity against various bacterial strains. However, specific data on this compound's antimicrobial efficacy remains limited and requires further investigation .
Case Studies
Several case studies have documented the biological activity of related benzothiazole compounds:
- Study on Anticancer Activity : A study evaluated a series of benzothiazole derivatives and found that modifications to the benzothiazole nucleus enhanced anticancer activity against multiple human cancer cell lines.
- Anti-inflammatory Evaluation : Another study focused on the ability of benzothiazole compounds to inhibit pro-inflammatory cytokines in vitro, demonstrating their potential therapeutic role in inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Structural Features and Functional Groups
Target Compound
- Core structure : Benzohydrazide linked to 6-methylbenzothiazole and pyrrolidine sulfonyl groups.
- Key functional groups : Hydrazide (-CONHNH-), benzothiazole (aromatic heterocycle), sulfonamide (SO₂N), and pyrrolidine (five-membered amine ring).
Analogues (Table 1)
Key Observations :
- The target compound shares the 6-methylbenzothiazole motif with analogues 5i, 5j, 6c, and 15, but differs in the sulfonamide group (pyrrolidine vs. aryl/heteroaryl substituents) .
- Unlike thiazolidinone derivatives (e.g., 6c), the target lacks a 4-oxo-1,3-thiazolidinone ring but retains hydrazide functionality .
Target Compound
- Likely synthesized via condensation of 4-(pyrrolidine-1-sulfonyl)benzohydrazide with 6-methyl-1,3-benzothiazole-2-carbaldehyde, analogous to methods in .
Analogues (Table 2)
Key Observations :
Physicochemical Properties
Target Compound
- Molecular formula : Estimated as C₁₉H₂₁N₅O₃S₂ (based on structural analogy).
- Molecular weight : ~463.5 g/mol.
Analogues (Table 3)
Key Observations :
- The target’s molecular weight (~463.5 g/mol) is intermediate between 5j (428.4 g/mol) and 6c (503.0 g/mol).
- Melting points for analogues range from 145°C to 210°C, suggesting the target may exhibit similar thermal stability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-(6-methyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via condensation reactions. For example, hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) react with carbonyl-containing precursors (e.g., 4-(pyrrolidine-1-sulfonyl)benzaldehyde) in ethanol under reflux, catalyzed by acetic acid. Key intermediates are purified via column chromatography (chloroform:petroleum ether, 8:2) and characterized using 1H/13C NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (C=O stretch at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Answer :
- 1H/13C NMR : Aromatic protons (6-methylbenzothiazole) appear as singlets (δ 2.5 ppm for CH₃) and multiplet signals (δ 7.3–8.0 ppm). The pyrrolidine-sulfonyl group shows characteristic peaks at δ 3.1–3.4 ppm (pyrrolidine CH₂) and δ 1.6–1.8 ppm (CH₂ in the sulfonyl-pyrrolidine moiety) .
- IR : Confirms hydrazide (N-H, ~3200 cm⁻¹), sulfonyl (S=O, ~1350 cm⁻¹), and benzothiazole (C=N, ~1600 cm⁻¹) functionalities .
Q. What is the role of the benzothiazole and pyrrolidine-sulfonyl moieties in the compound's physicochemical properties?
- Answer : The 6-methylbenzothiazole enhances lipophilicity and π-π stacking potential, while the pyrrolidine-sulfonyl group improves solubility via polar interactions. These moieties collectively influence crystallinity (melting points ~200–220°C) and stability under acidic/basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields (>80%) for this compound?
- Methodology :
- Catalyst screening : Acetic acid vs. p-toluenesulfonic acid (yields increase from 66% to 82% in analogous syntheses) .
- Solvent effects : Ethanol vs. 1,4-dioxane (polar aprotic solvents may reduce side reactions).
- Temperature control : Reflux at 80°C vs. microwave-assisted synthesis (reduces time from 10 hours to 2 hours) .
Q. How should researchers resolve contradictions in reported bioactivity data for structurally analogous benzohydrazides?
- Approach :
- Dose-response studies : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to identify selectivity trends.
- Structural analogs : Replace the pyrrolidine-sulfonyl group with piperidine or morpholine to assess SAR (structure-activity relationships). For example, copper(II) complexes of benzohydrazides show enhanced antimicrobial activity (MIC 8–32 µg/mL) .
Q. What experimental strategies are recommended for evaluating the compound's potential as a kinase inhibitor?
- Protocol :
Enzyme assays : Use ADP-Glo™ kinase assay with recombinant kinases (e.g., EGFR, VEGFR2) at varying concentrations (1–100 µM).
Molecular docking : Align the compound’s structure (DFT-optimized) with kinase ATP-binding pockets (PDB: 1M17). The sulfonyl group may form hydrogen bonds with Lys721 in EGFR .
Cellular validation : Test anti-proliferative effects in cancer cell lines (e.g., A549, HepG2) with Western blotting for phospho-kinase levels .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
